SW033291

Vue d'ensemble

Description

SW033291 est un inhibiteur de petite molécule qui cible l'enzyme 15-hydroxyprostaglandine déshydrogénase. Cette enzyme est responsable de la dégradation de la prostaglandine E2, un médiateur lipidique impliqué dans divers processus physiologiques tels que l'inflammation, la régénération tissulaire et les réponses immunitaires. En inhibant la 15-hydroxyprostaglandine déshydrogénase, this compound élève les niveaux de prostaglandine E2, améliorant ainsi ses effets bénéfiques dans divers tissus .

Applications De Recherche Scientifique

SW033291 has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a tool compound to study the role of prostaglandin E2 in various chemical processes.

Biology: Employed in research on tissue regeneration, inflammation, and immune responses.

Medicine: Investigated for its potential therapeutic effects in conditions such as type 2 diabetes mellitus, liver diseases, and muscle regeneration.

Industry: Utilized in the development of new therapeutic strategies and drug formulations .

Mécanisme D'action

Target of Action

The primary target of 2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine, also known as SW033291, is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme is responsible for the inactivation of prostaglandin E2 (PGE2) .

Mode of Action

This compound acts as a small-molecule inhibitor that targets 15-PGDH . By inhibiting 15-PGDH, this compound elevates the production of PGE2 . This increase in PGE2 production has been shown to accelerate the recovery and potentiate the regeneration of multiple tissues, including bone, liver, and colon .

Biochemical Pathways

The action of this compound affects the PI3K/Akt pathway . This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. In the context of muscle-derived stem cells (MDSCs), this compound enhances myogenic differentiation and myotube formation by upregulating a series of myogenic markers . This suggests that the PI3K/Akt pathway plays a crucial role in the mechanism underlying the promotive effects of this compound .

Pharmacokinetics

Additionally, a study has laid the foundation for the development of a sustained release platform for the delivery of this compound , which could potentially enhance its bioavailability and therapeutic efficacy.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It promotes the production of PGE2 by MDSCs . It also enhances the myogenic differentiation and myotube formation by upregulating a series of myogenic markers . These actions result in the potentiation of tissue regeneration, including the bone, liver, and colon .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of muscle regeneration, the incorporation of this compound with MDSCs in a fibrin gel has been used to repair large skeletal muscle defects . The addition of this compound significantly promoted myofiber formation within the defect region with a mild immune response, less fibrosis, and sufficient vascularization . This suggests that the local tissue environment can influence the efficacy and stability of this compound’s action.

Analyse Biochimique

Biochemical Properties

SW033291 has been shown to interact with the enzyme 15-PGDH . The compound binds to 15-PGDH in a non-competitive manner, with an IC50 and Ki app of 1.5 nM and 0.1 nM respectively . This interaction results in a decrease in the enzymatic activity of 15-PGDH by 85% .

Cellular Effects

In vitro studies have shown that this compound enhances the myogenic differentiation and myotube formation by upregulating a series of myogenic markers . Additionally, the activation of the PI3K/Akt pathway was involved in the mechanism underlying these promotive effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to 15-PGDH, leading to an increase in the levels of prostaglandin PGE2 in various tissues . This increase in PGE2 levels has been associated with enhanced tissue regeneration .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, in a study involving muscle-derived stem cells, it was found that treatment with this compound significantly promoted the production of PGE2 by these cells .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant benefits. For example, in mice that received bone marrow transplants, treatment with this compound (10 mg/kg, intraperitoneal injection, twice daily for 3 days) resulted in a doubling of peripheral neutrophil counts, a 65% increase in marrow SKL cells, and a 71% increase in marrow SLAM cells .

Metabolic Pathways

Given its role as an inhibitor of 15-PGDH, it is likely that it impacts the metabolism of prostaglandins .

Transport and Distribution

Given its role in increasing PGE2 levels, it is likely that it is transported to sites where 15-PGDH is present .

Subcellular Localization

Given its role as an inhibitor of 15-PGDH, it is likely that it localizes to sites where this enzyme is present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SW033291 peut être synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau thiéno[2,3-b]pyridine : Cela est réalisé par une série de réactions de cyclisation à partir de précurseurs disponibles dans le commerce.

Introduction du groupe butylsulfinyle : Cette étape implique l'oxydation d'un groupe butylthio en groupe butylsulfinyle en utilisant un oxydant tel que le peroxyde d'hydrogène.

Couplage avec des groupes phényle et thiophène : La dernière étape consiste à coupler le noyau thiéno[2,3-b]pyridine avec des groupes phényle et thiophène par des réactions de couplage croisé catalysées par le palladium

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de la chimie en flux continu et de systèmes de purification automatisés pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

SW033291 subit principalement les types de réactions suivants :

Oxydation : Le groupe butylthio dans this compound peut être oxydé en groupe butylsulfinyle.

Substitution : Les groupes phényle et thiophène peuvent subir des réactions de substitution dans des conditions appropriées

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène est couramment utilisé comme oxydant.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés et substitués de this compound, qui conservent la structure de base du composé .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, y compris, mais sans s'y limiter :

Chimie : Utilisé comme composé outil pour étudier le rôle de la prostaglandine E2 dans divers processus chimiques.

Biologie : Employé dans la recherche sur la régénération tissulaire, l'inflammation et les réponses immunitaires.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans des affections telles que le diabète de type 2, les maladies du foie et la régénération musculaire.

Industrie : Utilisé dans le développement de nouvelles stratégies thérapeutiques et de formulations médicamenteuses .

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme 15-hydroxyprostaglandine déshydrogénase. Cette inhibition conduit à une augmentation des niveaux de prostaglandine E2, qui à son tour active diverses voies de signalisation telles que la voie PI3K/Akt. Ces voies sont impliquées dans des processus tels que la régénération tissulaire, l'inflammation et les réponses immunitaires .

Comparaison Avec Des Composés Similaires

Composés similaires

- ZINC14557836

- ZINC14638400

- Autres inhibiteurs de la 15-hydroxyprostaglandine déshydrogénase identifiés par criblage à haut débit .

Unicité

SW033291 est unique par sa forte affinité et sa spécificité pour la 15-hydroxyprostaglandine déshydrogénase, avec une constante de dissociation de 0,1 nM. Cette forte spécificité en fait un outil précieux pour étudier le rôle de la prostaglandine E2 dans divers processus physiologiques et pathologiques .

Propriétés

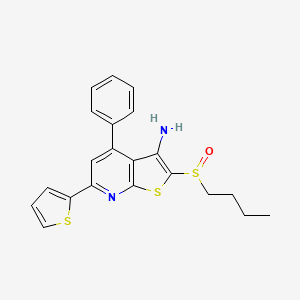

IUPAC Name |

2-butylsulfinyl-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS3/c1-2-3-12-27(24)21-19(22)18-15(14-8-5-4-6-9-14)13-16(23-20(18)26-21)17-10-7-11-25-17/h4-11,13H,2-3,12,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYAYKSMOVLVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CS4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459147-39-8 | |

| Record name | 2-(butane-1-sulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.